molecular formula C12H9BrN2O B1277973 5-Bromo-N-phenylnicotinamide CAS No. 313562-28-6

5-Bromo-N-phenylnicotinamide

Cat. No. B1277973
M. Wt: 277.12 g/mol
InChI Key: OLCNIPQERCZMGP-UHFFFAOYSA-N
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Description

The compound 5-Bromo-N-phenylnicotinamide is a derivative of nicotinic acid, which is a part of the vitamin B3 complex. It is structurally related to nicotinamide, but with a bromine atom and a phenyl group attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through a 3-step-one-pot cyclisation reaction using primary amines, as seen in the synthesis of a library of heterocycles from 5-(2-bromoethyl)phenanthridinium bromide . Similarly, N-phenylamides of 5-bromo nicotinic acid derivatives have been synthesized by reacting acid chlorides with substituted anilines, which could be a potential method for synthesizing 5-Bromo-N-phenylnicotinamide .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-N-phenylnicotinamide has been determined using X-ray diffraction methods. For instance, the structure of 5-anilinopentadienylidenanilinium bromide was solved, revealing details about bond angles and steric hindrances . This information can be useful in predicting the molecular structure of 5-Bromo-N-phenylnicotinamide, which may also exhibit planarity and specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored, with the synthesis of various compounds demonstrating the potential for modular reactivity . The presence of a bromine atom in 5-Bromo-N-phenylnicotinamide suggests that it could participate in similar reactions, such as nucleophilic substitution or coupling reactions, which are common in the synthesis of pharmaceuticals and organic materials.

Physical and Chemical Properties Analysis

Compounds similar to 5-Bromo-N-phenylnicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been shown to crystallize as almost planar molecules with intermolecular hydrogen bonding . These properties are significant for understanding the physical state, solubility, and potential biological interactions of 5-Bromo-N-phenylnicotinamide. Additionally, the spectroscopic trends observed in the infrared spectra of N-phenylamides of bromo nicotinic acids can provide insights into the hydrogen bonding tendencies and electronic effects of the compound .

Scientific Research Applications

1. Antagonist Properties in Pain Management

5-Bromo-N-phenylnicotinamide derivatives have been studied for their potential as antagonists of the TRPV1 receptor, showing promise in models of inflammatory pain. A specific derivative, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, has been highlighted for its excellent profile and advancement into pre-clinical development (Westaway et al., 2008).

2. Role in Synthesizing New Derivatives with Pharmacological Applications

The compound has been used in the synthesis of various new derivatives with potential pharmacological applications. One study focused on the synthesis of thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which revealed significant haemolytic, biofilm inhibition, and anti-thrombolytic activities in the synthesized molecules (Ikram et al., 2015).

3. Photodynamic Therapy for Cancer Treatment

5-Bromo-N-phenylnicotinamide derivatives have been investigated for their use in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with these compounds showed significant potential due to their high singlet oxygen quantum yield and good fluorescence properties, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

4. Antitumor Activity

Research has also been conducted on the antitumor activity of 5-Bromo-N-phenylnicotinamide derivatives. For instance, the synthesis and antitumor activity of 2-hydroxy-N-phenylnicotinamide, a derivative of 5-Bromo-N-phenylnicotinamide, was explored, showing potential effectiveness against leukemia P388 treatment (Salahuddin et al., 2013).

Safety And Hazards

The safety data sheet for 5-Bromo-N-phenylnicotinamide suggests that in case of skin contact, one should immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCNIPQERCZMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401452
Record name 5-BROMO-N-PHENYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-phenylnicotinamide

CAS RN

313562-28-6
Record name 5-BROMO-N-PHENYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (99 μl), WSC.HCl (209 mg), and HOBt.H2O (167 mg) were added to a DMF (5 ml) solution containing 5-bromonicotinic acid (200 mg), followed by stirring at room temperature for 3 hours. A saturated aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer was collected, washed with saturated saline, and dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduced pressure. Diisopropylether and hexane were added to the obtained residue, solid matter was collected by filtration, and a white solid of 5-bromo-N-phenylnicotinamide (268 mg) was thus obtained.
Quantity
99 μL
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209 mg
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0 (± 1) mol
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reactant
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200 mg
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5 mL
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167 mg
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Synthesis routes and methods II

Procedure details

Under argon and at RT, 32.4 ml (400 mmol, 2 eq.) of pyridine, 2.4 g (20 mmol, 0.1 eq.) of 4-dimethylaminopyridine and, dropwise, a solution of 44.1 g (200 mmol, 1.0 eq.) of 5-bromopyridine-3-carbonyl chloride in 200 ml of DMF were added to a solution of 18.6 g (200 mmol) of aniline in 500 ml of tetrahydrofuran. After 3 h, the reaction mixture was concentrated under reduced pressure. The residue was suspended in water/dichloromethane and the solid was stirred well, washed repeatedly with water and dichloromethane and dried under reduced pressure. Yield: 35.7 g (52% of theory) After phase separation of the mother liquor, the organic phase was extracted twice with dichloromethane. The combined organic phases were dried (sodium sulphate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, dichloromethane/methanol 100:1), which gave 11.7 g (18% of theory) of Example 14A.
Quantity
32.4 mL
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reactant
Reaction Step One
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44.1 g
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18.6 g
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reactant
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2.4 g
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catalyst
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200 mL
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500 mL
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